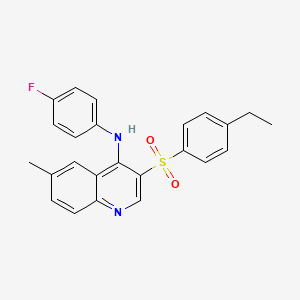

3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-6-METHYLQUINOLIN-4-AMINE

Description

Properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-N-(4-fluorophenyl)-6-methylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O2S/c1-3-17-5-11-20(12-6-17)30(28,29)23-15-26-22-13-4-16(2)14-21(22)24(23)27-19-9-7-18(25)8-10-19/h4-15H,3H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXRHFSEKLIUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-6-METHYLQUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Sulfonylation: The ethylphenylsulfonyl group can be added through a sulfonylation reaction using ethylbenzenesulfonyl chloride and a base like pyridine.

Fluorination: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-6-METHYLQUINOLIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-6-METHYLQUINOLIN-4-AMINE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-6-METHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications

- Quinoline vs. Quinolinone: Unlike the target compound, 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone () features a quinolinone core (with a ketone at position 4) and an ethoxy group at position 5.

- Sulfonyl Substituents: The ethyl group on the benzenesulfonyl moiety in the target compound contrasts with the isopropylphenyl group in and the phenyl group in 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (). Larger substituents (e.g., isopropyl) may enhance lipophilicity but reduce solubility .

Amine and Aromatic Modifications

- The 4-fluorophenylamine group in the target compound differs from the 4-chlorophenyl acetamide in and the 3-fluorobenzyl moiety in (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (). Fluorine’s electronegativity may improve metabolic stability compared to chlorine .

Physicochemical Properties

While explicit data for the target compound are lacking, inferences can be drawn from analogs:

- Melting Points: Sulfonamide-containing quinoline derivatives in exhibit melting points ranging from 132–230°C, influenced by substituent polarity and crystallinity. The target’s ethyl and methyl groups may lower its melting point compared to bulkier analogs .

- Molecular Weight: The target compound’s molecular weight is likely comparable to bicalutamide (C₁₈H₁₄F₄N₂O₄S; MW 430.37, ), though the quinoline core may increase hydrophobicity .

Data Tables

Biological Activity

3-(4-Ethylbenzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research.

- Molecular Formula : C20H22FN3O2S

- Molecular Weight : 395.47 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antiviral properties against coronaviruses.

- Inhibition of specific enzymes linked to cancer and metabolic diseases.

- Potential neuroprotective effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives against SARS-CoV-2 and MERS-CoV. For instance, compounds structurally related to the target compound have shown significant inhibitory effects with low cytotoxicity.

Case Study: Inhibitory Effects on SARS-CoV-2

A study synthesized several quinoline derivatives, including variations of the target compound. Among these, one derivative exhibited an IC50 value of 0.23 μM against SARS-CoV-2, indicating potent antiviral activity without significant cytotoxicity (CC50 > 25 μM) .

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Target Compound | 0.23 | >25 | >108 |

| Comparison Compound A | 0.15 | >25 | >166 |

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit various enzymes associated with cancer progression and metabolic disorders.

Aldose Reductase Inhibition

Quinoline derivatives are known to exhibit aldose reductase inhibitory activity, which is crucial in managing diabetic complications. The target compound's structural features suggest potential efficacy in this area.

CYP450 Enzyme Interaction

Preliminary studies indicated that the compound interacts minimally with cytochrome P450 enzymes, which is favorable for reducing drug-drug interactions in therapeutic settings.

| Enzyme | Inhibition (%) at 10 μM |

|---|---|

| CYP1A2 | <10 |

| CYP2D6 | <5 |

| CYP3A4 | <15 |

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may possess neuroprotective properties through mechanisms involving anti-inflammatory pathways and modulation of neurotransmitter systems. Further studies are needed to elucidate these effects specifically for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.